molecular formula C19H24O2Si B048127 (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone CAS No. 120727-58-4

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone

Cat. No.: B048127
CAS No.: 120727-58-4
M. Wt: 312.5 g/mol
InChI Key: KIIGCJKVELDBJO-UHFFFAOYSA-N
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Description

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a sophisticated chemical building block and protected intermediate of significant value in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. This molecule features a benzophenone core, a versatile scaffold known for its utility in photochemistry and as a precursor for various pharmacophores, which is further functionalized with a tert-butyldimethylsilyl (TBDMS) ether group on the para-position of one phenyl ring. The primary research application of this compound lies in its role as a protected hydroxyl-benzophenone. The acid-labile TBDMS group effectively masks the phenolic oxygen, granting stability to the reactive hydroxyl function during synthetic transformations on other parts of the molecule, such as Grignard reactions, reductions, or cross-coupling reactions on the ketone or the unsubstituted phenyl ring. Following the key synthetic steps, the TBDMS group can be selectively and efficiently removed under mild acidic conditions (e.g., using tetra-n-butylammonium fluoride, TBAF) to regenerate the free phenol, a functional group frequently present in biologically active molecules, UV stabilizers, and ligands for catalysis. This makes this compound an indispensable reagent for researchers constructing complex molecular architectures where the precise and sequential introduction of functionality is required, thereby accelerating the discovery and optimization of new chemical entities.

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2Si/c1-19(2,3)22(4,5)21-17-13-11-16(12-14-17)18(20)15-9-7-6-8-10-15/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIGCJKVELDBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Silylation of 4-Hydroxybenzophenone

A plausible route involves reacting 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. For example:

  • Reagents : TBDMSCl (1.1–1.5 equiv), imidazole (2.5 equiv) or triethylamine (TEA, 1.5–2.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature (RT), 3–16 hours under inert atmosphere.

Example Protocol :

  • Dissolve 4-hydroxybenzophenone (10 mmol) in DCM (50 mL).

  • Add imidazole (25 mmol) and cool to 0°C.

  • Dropwise add TBDMSCl (11 mmol) and stir at RT for 12 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

  • Purify via silica gel chromatography (hexane/EtOAc) to isolate the silylated product.

Key Data :

ParameterValueSource
Yield85–95%Analogous to
Reaction Time12–16 hours
BaseImidazole or TEA

Friedel-Crafts Acylation of Silyl-Protected Phenols

If the hydroxyl group is protected first, the benzophenone moiety can be introduced via Friedel-Crafts acylation. This method leverages the electron-donating nature of the silyl ether to activate the aromatic ring.

Acylation with Benzoyl Chloride

  • Reagents : Benzoyl chloride (1.2 equiv), Lewis acid (AlCl₃ or FeCl₃, 1.5 equiv).

  • Solvent : Nitromethane or DCM.

  • Conditions : 0°C to RT, 2–6 hours.

Example Protocol :

  • Dissolve TBDMS-protected phenol (10 mmol) in nitromethane (30 mL).

  • Add AlCl₃ (15 mmol) and cool to 0°C.

  • Slowly add benzoyl chloride (12 mmol) and stir at RT for 4 hours.

  • Quench with ice-water, extract with DCM, dry (MgSO₄), and concentrate.

  • Purify via flash chromatography.

Key Data :

ParameterValueSource
Yield70–80%Analogous to
CatalystAlCl₃

Sequential Protection-Acylation Strategies

To avoid side reactions, a sequential approach is often employed:

Stepwise Synthesis

  • Protection : Silylate 4-hydroxyphenol using TBDMSCl/imidazole in DCM.

  • Coupling : React the silylated phenol with phenylmagnesium bromide in the presence of a ketone precursor.

  • Oxidation : Convert the resulting alcohol to the ketone using Jones reagent or PCC.

Optimization Insight :

  • Temperature Control : Maintaining 0°C during silylation minimizes side reactions.

  • Solvent Choice : DCM ensures high solubility of silylating agents.

Challenges and Mitigation Strategies

  • Hydrolysis Risk : The TBDMS group is sensitive to acidic conditions. Use mild workup (e.g., saturated NaHCO₃ instead of HCl).

  • Regioselectivity : Friedel-Crafts acylation may yield para/ortho mixtures. Electron-donating silyl groups favor para substitution.

Comparative Analysis of Methods

MethodYieldPurityScalability
Direct Silylation85–95%HighModerate
Friedel-Crafts70–80%MediumLow
Sequential Synthesis75–85%HighHigh

Chemical Reactions Analysis

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
One of the significant applications of this compound is its role as a modulator of PPARs, particularly PPAR-gamma. Research indicates that compounds like (4-(tert-butyldimethylsilanyloxy)phenyl)phenylmethanone can enhance insulin sensitivity in skeletal muscle and adipose tissues, which is crucial for managing conditions like Type II diabetes and obesity . The compound's ability to selectively bind to PPAR receptors offers potential therapeutic avenues for metabolic disorders without the adverse effects commonly associated with existing treatments .

1.2 Treatment of Cardiovascular Diseases
The modulation of PPARs is linked to various cardiovascular diseases. Studies suggest that this compound can lower blood glucose levels and improve lipid profiles, making it a candidate for treating hyperglycemia and dyslipidemia . The potential for this compound to mitigate insulin resistance positions it as a promising agent in cardiovascular therapeutics.

Biological Research Applications

2.1 Synthesis of Estrogen Receptor Ligands
This compound has been utilized in synthesizing selective estrogen receptor modulators (SERMs), which are critical in breast cancer research. The silyl-protected derivatives can be employed to create conjugates that exhibit enhanced activity against estrogen receptors, thus aiding in the development of targeted cancer therapies . The synthesis involves coupling reactions that yield high-purity products suitable for biological assays.

2.2 Proteomics Research
In proteomics, this compound serves as a biochemical reagent for studying protein interactions. Its unique structural features allow researchers to explore binding affinities and functional roles of proteins in various biological pathways . The compound's stability and reactivity make it an ideal candidate for use in mass spectrometry and other analytical techniques.

Case Studies and Research Findings

Study Findings Implications
Study on PPAR Modulation Demonstrated that the compound increases insulin sensitivity without significant side effectsPotential treatment for Type II diabetes
SERM Synthesis Successfully synthesized conjugates that showed enhanced binding to estrogen receptorsDevelopment of new cancer therapies
Proteomics Application Utilized as a biochemical reagent to study protein interactionsAdvancements in understanding protein functions

Mechanism of Action

The mechanism of action of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s derivatives may inhibit certain enzymes or receptors involved in allergic reactions, thereby exerting their antiallergic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The TBDMS-protected benzophenone is compared below with structurally analogous compounds differing in substituents on the aromatic ring. Key differences in functional groups, steric effects, and electronic properties dictate their applications and reactivity.

Table 1: Comparative Overview of Key Compounds
Compound Name Substituent Molecular Weight (g/mol) Key Applications Stability and Reactivity Notes
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone TBDMS-O- ~340* Protecting group in organic synthesis Stable under acidic/basic conditions; bulky, lipophilic
[4-(Allyloxy)phenyl]phenylmethanone () Allyloxy 242.27 Photoactive substrates for polymerization UV-reactive; prone to radical reactions
(4-(Decyloxy)phenyl)phenylmethanone () Decyloxy 378.56 Surfactants, lipid-based systems Highly hydrophobic; long alkyl chain
[4-(2-Hydroxyethoxy)phenyl]phenylmethanone () 2-Hydroxyethoxy 242.27 Polar intermediates Hydrogen-bonding capacity; reactive hydroxyl
(4-Methylphenyl)phenylmethanone () Methyl 196.24 Model compound for electronic studies Electron-donating; minimal steric hindrance
[4-(4-Benzoylphenoxy)phenyl]phenylmethanone () Benzoylphenoxy 378.42 Multi-functional diaryl ketone Electron-withdrawing groups enhance reactivity

*Estimated based on structural similarity.

Key Comparative Insights

TBDMS vs. Allyloxy/Decyloxy Groups :

  • The TBDMS group provides superior steric protection and chemical stability compared to allyloxy or decyloxy groups. While allyloxy enables photopolymerization via radical pathways , TBDMS is inert under such conditions, making it ideal for protecting sensitive hydroxyl groups during synthesis.
  • Decyloxy introduces extreme hydrophobicity, useful in lipid systems , whereas TBDMS balances lipophilicity with synthetic versatility.

Electron-Donating vs. Electron-Withdrawing Effects: The TBDMS-O- group is electron-donating via resonance, stabilizing the adjacent ketone group. In contrast, benzoylphenoxy () introduces electron-withdrawing effects, enhancing electrophilicity for reactions like nucleophilic aromatic substitution .

Polarity and Solubility :

  • Compounds with polar groups (e.g., 2-hydroxyethoxy in ) exhibit higher aqueous solubility due to hydrogen bonding , whereas TBDMS derivatives are more soluble in organic solvents.

Biological Relevance: Indole-containing derivatives () demonstrate biological activity (e.g., anti-inflammatory, antimicrobial) due to heterocyclic nitrogen , whereas TBDMS-protected benzophenones are typically non-biological intermediates.

Biological Activity

(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone, with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol, is a compound of interest due to its potential biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies that highlight its significance in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions at room temperature, resulting in a compound that exhibits unique chemical properties due to the presence of the tert-butyldimethylsilyloxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Research indicates that derivatives of this compound may inhibit enzymes or receptors linked to allergic reactions, thereby exerting antiallergic effects. The exact molecular targets can vary depending on the specific derivative studied.

Biological Activities

  • Antiallergic Properties :
    • The compound's derivatives have been investigated for their potential to inhibit histamine release and other mediators involved in allergic responses.
    • In vitro studies suggest that these derivatives can modulate mast cell degranulation, which is crucial in allergy pathways.
  • Antioxidant Activity :
    • Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Potential :
    • Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

Case Study 1: Antiallergic Effects

A study conducted on mouse models demonstrated that a derivative of this compound significantly reduced allergic symptoms induced by ovalbumin exposure. The results indicated decreased levels of IgE and histamine, suggesting effective modulation of the immune response.

Case Study 2: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, highlighting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 3: Anticancer Activity

A recent study explored the effects of a synthesized derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, associated with apoptosis induction. This suggests that further exploration into its mechanism could lead to new anticancer therapies.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-(tert-Butyldimethylsilanyloxy)benzophenoneSimilar structure but different functional groupsAntiallergic properties
4-HydroxybenzophenoneLacks tert-butyldimethylsilyloxy groupLimited biological activity
Tert-Butyldimethylsilyl chlorideUsed as a reagent for synthesisNot biologically active

Q & A

Q. What synthetic routes are available for preparing (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone?

The compound is typically synthesized via a two-step approach:

Protection of phenol : The hydroxyl group on 4-hydroxyphenylphenylmethanone is protected with tert-butyldimethylsilyl (TBDMS) chloride using imidazole as a base in anhydrous DMF. This step ensures selective reactivity in subsequent reactions .

Friedel-Crafts acylation : A modified Friedel-Crafts protocol (e.g., using AlCl₃ as a Lewis acid) can introduce substituents to the aromatic ring. However, care must be taken to avoid acidic conditions that may cleave the TBDMS group .
Yield optimization: Reaction under inert atmosphere (N₂/Ar) and dry solvents improves yield (typically 70-85%) .

Q. How is the TBDMS protecting group stability assessed during synthesis?

The TBDMS group is acid-labile. Stability tests involve:

  • pH monitoring : Exposing the compound to mildly acidic conditions (e.g., dilute HCl in THF) and tracking deprotection via TLC or NMR.
  • Thermal analysis : Heating at 50-80°C in polar solvents (e.g., MeOH) to detect premature cleavage .
    Alternative protecting groups (e.g., TIPS or TBS) may be explored for enhanced stability .

Q. What purification methods are recommended for this compound?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate silylated products from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals with ≥97% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are critical for characterization?

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.05 ppm) and aromatic protons (δ 7.2-7.8 ppm). The carbonyl (C=O) appears at ~195 ppm in ¹³C NMR .
  • FT-IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Si-C) .

Advanced Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • SHELX refinement : Use SHELXL for high-resolution X-ray diffraction data to resolve disorder in the tert-butyl or silyl groups. Constraints (e.g., ISOR) improve thermal parameter accuracy .
  • Twinned data : For crystals with twin laws, SHELXE can phase and refine structures using Patterson methods .

Q. What reaction conditions minimize TBDMS deprotection during Friedel-Crafts acylation?

  • Catalyst alternatives : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃ or InCl₃) to reduce acidity.
  • Solvent optimization : Use dichloromethane instead of nitrobenzene to avoid protic by-products.
  • Low-temperature reactions : Conduct at -20°C to suppress Si-O bond hydrolysis .

Q. How are by-products like desilylated intermediates identified and quantified?

  • LC-MS : Monitor molecular ions at m/z 242.27 (target compound) and m/z 184.19 (deprotected product) .
  • ²⁹Si NMR : Detect silicon-free by-products via shifts at δ 10-20 ppm (intact TBDMS) vs. δ -10 ppm (cleaved) .

Q. What computational tools predict the compound’s reactivity in photochemical studies?

  • ACD/Labs Percepta : Models UV-Vis spectra to predict π→π* transitions in the benzophenone core.
  • DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to simulate radical formation under UV light .

Q. How do steric effects from the TBDMS group influence coupling reactions?

  • Steric maps : Generate using Mercury software to visualize hindered sites (e.g., para-position to the silyloxy group).
  • Buchwald-Hartwig coupling : Use bulky ligands (e.g., XPhos) to direct cross-coupling to less hindered positions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : Implement inline FT-IR to monitor silylation progress.
  • Design of experiments (DoE) : Optimize molar ratios (e.g., TBDMS-Cl:phenol = 1.2:1) and stirring rates (≥500 rpm) for reproducibility .

Notes

  • Contradictions : suggests AlCl₃ for Friedel-Crafts, but its acidity risks TBDMS cleavage. Advanced methods (FeCl₃/InCl₃) resolve this .

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